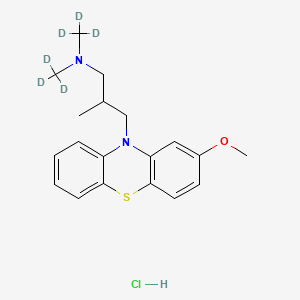

rac Methotrimeprazine-d6 Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1189734-21-1 |

|---|---|

Molekularformel |

C19H25ClN2OS |

Molekulargewicht |

370.969 |

IUPAC-Name |

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3; |

InChI-Schlüssel |

ODLGFPIWRAEFAN-HVTBMTIBSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |

Synonyme |

2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 Hydrochloride; 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine-d6 MonoHydrochloride; 2-Methoxytrimeprazine-d6 Hydrochloride; 2-Methoxytrimeprazine-d6; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Bioanalytical Application of Deuterated Methotrimeprazine HCl

Executive Summary

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic exhibiting analgesic, antiemetic, and sedative properties.[1] In modern drug development and forensic toxicology, the precise quantification of this compound in complex biological matrices (plasma, urine) is critical.

Deuterated Methotrimeprazine HCl (Methotrimeprazine-d3) serves as the gold-standard Stable Isotope Labeled (SIL) Internal Standard (IS) for these assays. By replacing specific hydrogen atoms (

This guide details the structural chemistry, synthesis logic, and self-validating bioanalytical protocols for Methotrimeprazine-d3 HCl.

Part 1: Structural Characterization

Chemical Identity[3]

-

IUPAC Name: (2R)-3-(2-methoxy-10H-phenothiazin-10-yl)-N,N-dimethyl-2-methylpropan-1-amine hydrochloride (labeled d3).

-

Stereochemistry: The clinical drug is the levorotatory form (Levomepromazine). However, deuterated standards are often supplied as racemates (rac-Methotrimeprazine-d3) or enantiopure forms depending on the required assay stringency.

-

Salt Form: Hydrochloride (HCl) is utilized to enhance water solubility and crystalline stability compared to the oily free base.

The Deuteration Strategy

For Mass Spectrometry (LC-MS/MS), the position of the deuterium label is critical. It must be:

-

Metabolically Stable (In-Vial): Resistant to spontaneous exchange with solvent protons.

-

Fragmentally Retained: The label must remain on the charged fragment monitored during MRM (Multiple Reaction Monitoring).

Target Configuration: N-methyl-d3 The most common configuration replaces the hydrogens on one of the N-methyl groups.

-

Formula:

-

Mass Shift: +3.018 Da relative to the unlabeled drug.

Structural Diagram (Graphviz)

Figure 1: Structural assembly of Methotrimeprazine-d3 HCl, highlighting the phenothiazine core and the strategic placement of the deuterium label on the terminal amine.

Part 2: Synthesis & Quality Control

Synthesis Logic (Retrosynthetic Analysis)

The synthesis of Methotrimeprazine-d3 typically follows a convergent pathway, introducing the isotopic label in the final alkylation step to maximize yield of the expensive deuterated reagent.

-

Precursor Preparation: N-desmethyl methotrimeprazine (Nor-levomepromazine) is prepared via standard phenothiazine alkylation.

-

Isotopic Labeling (Methylation): The secondary amine precursor is reacted with Trideuteromethyl Iodide (

) or Deuterated Formaldehyde ( -

Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether/ethanol to precipitate the hydrochloride salt.

Quality Control Parameters

To ensure the standard is fit for purpose, the following QC metrics are non-negotiable:

| Parameter | Specification | Method | Causality/Reasoning |

| Chemical Purity | > 98% | HPLC-UV (254 nm) | Impurities compete for ionization, causing matrix effects. |

| Isotopic Purity | > 99.0% atom D | HRMS / NMR | Presence of D0 (unlabeled) species causes "crosstalk" in the blank, artificially elevating the Lower Limit of Quantitation (LLOQ). |

| Isotopic Distribution | D0 < 0.5% | MS (SIM Mode) | Ensures the internal standard does not contribute to the analyte signal. |

| Chiral Purity | Report Value | Chiral HPLC | If the assay is stereospecific, the IS must match the analyte's retention time exactly. |

Part 3: Bioanalytical Application (LC-MS/MS)

The Role of the Internal Standard

In quantitative bioanalysis, Methotrimeprazine-d3 compensates for:

-

Matrix Effects: Ion suppression/enhancement caused by phospholipids in plasma.

-

Extraction Efficiency: Variations in recovery during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

-

Retention Time Shifts: Slight drifts in HPLC pumping.

Validated Workflow Protocol

Self-Validating System: This protocol includes a "System Suitability Test" (SST) to verify performance before running samples.

Step 1: Stock Solution Preparation

-

Dissolve 1.0 mg Methotrimeprazine-d3 HCl in 1.0 mL Methanol (Free base equivalent correction: Mass

0.89). -

Store at -20°C in amber glass (Critical: Phenothiazines are highly photosensitive and oxidize to sulfoxides under light).

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL Human Plasma.

-

Add 20 µL IS Working Solution (50 ng/mL Methotrimeprazine-d3 in MeOH).

-

Add 150 µL Acetonitrile (precipitating agent).

-

Vortex (1 min) and Centrifuge (10,000 g, 5 min).

-

Transfer supernatant to injection vial.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Analyte (Methotrimeprazine): 329.2

100.1 (Quantifier) -

IS (Methotrimeprazine-d3): 332.2

103.1 (Quantifier)

-

Analytical Workflow Diagram

Figure 2: Bioanalytical workflow demonstrating the parallel processing of the analyte and the deuterated internal standard.

Part 4: Handling & Stability (The "Trustworthiness" Pillar)

The Oxidation Trap

Phenothiazines are notorious for oxidizing to their sulfoxide and N-oxide forms upon exposure to air and light.

-

Symptom: The solution turns pink/red.

-

Impact: Loss of signal intensity and appearance of interference peaks at M+16.

-

Prevention: All stock solutions must be prepared under low-light conditions and stored in amber vials. Use antioxidants (e.g., Ascorbic Acid) in the extraction solvent if instability is observed during validation.

Isotopic Exchange

While the

-

Protocol Rule: Keep sample processing temperature < 40°C. Avoid strong mineral acids in the mobile phase; use organic acids (Formic/Acetic) instead.

References

-

National Institute of Standards and Technology (NIST). (2023). Methotrimeprazine Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link][2]

-

Danek, P. J., et al. (2020). Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4.[3][4][5] Pharmacological Reports. [Link]

-

European Pharmacopoeia (Ph. Eur.). (2024). Levomepromazine Hydrochloride Monograph. European Directorate for the Quality of Medicines. [Link]

Sources

The Nomenclature Paradox and Bioanalytical Application of Levomepromazine-d6 / Methotrimeprazine-d6

Executive Summary

The Core Distinction: There is no structural or pharmacological difference between Levomepromazine-d6 and Methotrimeprazine-d6. They are synonyms for the same deuterated internal standard (IS) used in the quantification of the phenothiazine antipsychotic Levomepromazine (INN) / Methotrimeprazine (USAN).

The Scientific Challenge: The true technical challenge lies not in distinguishing between these two names, but in managing the Chromatographic Deuterium Effect (CDE) and ensuring Isotopic Purity during LC-MS/MS method validation. This guide serves as a definitive protocol for researchers to navigate the nomenclature confusion and execute robust bioanalysis.

Part 1: Chemical Identity & The Nomenclature Paradox

In global drug development, regulatory naming conventions often create artificial distinctions.

-

Levomepromazine: The International Nonproprietary Name (INN) , used by the WHO and throughout Europe/Asia.

-

Methotrimeprazine: The United States Adopted Name (USAN) , used primarily in North American literature and pharmacopeias.

When sourcing internal standards, you may encounter CAS Registry Number 1189805-51-3 labeled as either. They are identical.

Structural Specification

-

Chemical Formula (Unlabeled):

[] -

Chemical Formula (d6-Labeled):

[2] -

Molecular Weight: ~328.5 g/mol (Unlabeled) vs. ~334.5 g/mol (d6-Labeled)

-

Labeling Architecture: The standard commercial "d6" variant typically features deuteration at the

-dimethyl moiety on the aliphatic side chain.

Critical Note on Salt Forms: Vendors supply this IS as either a Maleate or Hydrochloride salt. You must correct for the salt factor when preparing stock solutions to ensure accurate free base concentration.

-

Maleate Salt Factor: ~1.3–1.4 (Check specific CoA)

-

HCl Salt Factor: ~1.11

Part 2: Bioanalytical Application (LC-MS/MS)

The primary application of Levomepromazine-d6 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Levomepromazine in human plasma or serum.

The Deuterium Isotope Effect (Technical Nuance)

While SIL-IS are ideal for compensating matrix effects, deuterium is not perfectly "silent" chromatographically. The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the molecule slightly less lipophilic .[3]

-

Result: In Reverse-Phase Chromatography (C18), Levomepromazine-d6 will often elute slightly earlier (0.05 – 0.2 min) than the unlabeled analyte.

-

Risk: If the retention time shift places the IS in a region of ion suppression (matrix effect) different from the analyte, quantification accuracy drops.

-

Mitigation: Ensure the chromatographic peak width is sufficient that the analyte and IS significantly overlap, or use a co-eluting 13C-labeled IS (though d6 is far more cost-effective and generally sufficient).

Experimental Protocol: Validated Extraction & Detection

The following protocol uses Liquid-Liquid Extraction (LLE) to minimize matrix effects, preferable over Protein Precipitation (PPT) for this hydrophobic compound.

1. Sample Preparation (LLE)

-

Matrix: 200 µL Human Plasma.

-

IS Spike: Add 20 µL of Levomepromazine-d6 working solution (500 ng/mL).

-

Alkalinization: Add 50 µL 0.1 M NaOH (Increases extraction efficiency by neutralizing the amine).

-

Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).

-

Agitation: Vortex 2 mins, Centrifuge 5 mins @ 4000 rpm.

-

Reconstitution: Evaporate supernatant under

; reconstitute in 100 µL Mobile Phase.

2. LC Conditions

-

Column: C18 or PFP (Pentafluorophenyl) – PFP offers superior selectivity for phenothiazine isomers.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient: 20% B to 90% B over 4 mins.

3. MS/MS Detection (ESI+) Levomepromazine fragments characteristically at the amine side chain.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |

| Levomepromazine | 329.2 | 100.1 | 25 | Side chain cleavage ( |

| Levomepromazine-d6 | 335.2 | 106.1 | 25 | Deuterated side chain ( |

Part 3: Visualization of Workflows

Diagram 1: The Nomenclature & Structural Logic

This diagram clarifies the relationship between the names and the physical labeling of the molecule.

Caption: Logical flow resolving the nomenclature divergence into a single bioanalytical entity.

Diagram 2: LC-MS/MS Fragmentation Pathway

This diagram illustrates the specific mass transitions used for quantification, highlighting where the deuterium label resides to ensure the fragment ion retains the label (essential for specificity).

Caption: MS/MS fragmentation logic. The d6 label is located on the amine tail, shifting the product ion from 100.1 to 106.1.

Part 4: Troubleshooting & Stability

Deuterium Exchange (The "Washout" Risk)

Deuterium on amine nitrogens (

-

Advantage of d6: The standard Levomepromazine-d6 places deuterium on Methyl Carbon (

). These are non-exchangeable and stable in aqueous mobile phases. -

Check: Verify your CoA does not specify "ring deuteration" if you are using acidic conditions that might promote aromatic exchange (rare, but possible).

Cross-Talk (IS Interference)

If the d6 standard contains traces of d0 (unlabeled drug) due to incomplete synthesis, you will see a peak in your analyte channel even in blank samples.

-

Acceptance Criteria: The response of the interfering peak in the blank (at analyte retention time) must be < 20% of the response of the Lower Limit of Quantification (LLOQ).

References

-

World Health Organization (WHO). "International Nonproprietary Names (INN) for Pharmaceutical Substances." WHO Essential Medicines and Health Products.

-

United States Pharmacopeia (USP). "Methotrimeprazine: USP Monograph." USP-NF.

-

BenchChem. "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide."[4] BenchChem Technical Guides.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 72287: Levomepromazine." PubChem.

-

Sauer, J. et al. "Determination of Chlorpromazine, Haloperidol, Levomepromazine... in Human Plasma by LC-MS/MS." Journal of Analytical Methods in Chemistry, 2018.

-

MedChemExpress. "(±)-Levomepromazine-d6 Datasheet." MedChemExpress Product Reference.

Sources

pharmacological properties of racemic Methotrimeprazine-d6

PART 1: Executive Summary & Chemical Identity

Racemic Methotrimeprazine-d6 (Levomepromazine-d6) is the stable isotope-labeled analog of the phenothiazine neuroleptic Methotrimeprazine. While the parent compound is a clinical therapeutic used for psychosis and palliative sedation, the d6 variant serves a distinct role in pharmaceutical development: it is the Gold Standard Internal Standard (IS) for the quantification of Methotrimeprazine in biological matrices (plasma, urine, tissue) via LC-MS/MS.

Its "pharmacological properties" are twofold:

-

Biochemical Mimicry: It retains the exact receptor binding profile and lipophilicity of the parent, ensuring it tracks the drug perfectly during extraction and chromatography.

-

Isotopic Distinctness: The hexadeuterated (

) labeling on the dimethylamine tail provides a +6 Da mass shift, allowing mass spectrometric differentiation with zero cross-interference.

Chemical Specifications

| Property | Specification |

| IUPAC Name | (2RS)-3-(2-methoxyphenothiazin-10-yl)-N,N-bis(trideuteriomethyl)-2-methylpropan-1-amine |

| CAS Registry | 1189805-51-3 (Generic d6) |

| Molecular Formula | |

| Molecular Weight | 334.51 g/mol (vs. 328.47 for parent) |

| Isotopic Purity | |

| Chirality | Racemic (1:1 mixture of R and S enantiomers) |

| Deuteration Site |

PART 2: Pharmacological Mechanism (Parent Proxy)[12]

To understand the utility of the d6-variant, one must understand the pharmacology it mimics. Methotrimeprazine is a "dirty drug," meaning it acts as a high-affinity antagonist across a broad spectrum of receptors. The d6-variant possesses identical binding affinities (

Receptor Binding Profile

The molecule functions primarily through the blockade of post-synaptic mesolimbic dopaminergic receptors and H1 histaminergic receptors.

-

Dopamine (

, -

Histamine (

): Potent antagonism results in significant sedation (primary palliative use). -

Muscarinic (

- -

Serotonin (

): Contributes to anxiolytic effects and mitigates some extrapyramidal side effects.

Visualization: Pharmacodynamic Interaction Network

The following diagram maps the multi-target antagonism of the Methotrimeprazine scaffold.

Caption: Pharmacodynamic profile showing high affinity for H1 and D2 receptors, establishing the mechanism for sedation and antipsychotic activity.[1]

PART 3: Bioanalytical Pharmacology (The d6 Utility)

This section details the primary application of Methotrimeprazine-d6: Quantitative Bioanalysis.

Isotopic Bioequivalence & Matrix Tracking

In LC-MS/MS, "matrix effects" (ion suppression/enhancement caused by phospholipids in plasma) can severely skew results.

-

Mechanism: Because Methotrimeprazine-d6 is chemically identical to the analyte (save for mass), it co-elutes at the exact same Retention Time (RT).

-

Result: Any ion suppression affecting the drug also affects the d6-IS to the exact same degree. The ratio of Drug/IS remains constant, ensuring accurate quantification.

Kinetic Isotope Effect (KIE) & Metabolic Stability

While used as an IS, the d6 variant exhibits the Deuterium Kinetic Isotope Effect .

-

Metabolic Route: The primary metabolism of Methotrimeprazine involves

-demethylation by CYP450 enzymes (CYP2D6). -

The d6 Difference: The C-D bond is stronger than the C-H bond (

kJ/mol vs. -

Implication: If used in metabolic stability assays, the d6 variant will undergo

-demethylation significantly slower than the parent.-

Warning: Do not use d6 as a substrate to measure clearance rates of the parent drug; it will yield artificially low clearance values.

-

PART 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Methotrimeprazine in Human Plasma using Methotrimeprazine-d6 as Internal Standard.

Reagents

-

Analyte: Methotrimeprazine (Racemic).[2]

-

IS: Methotrimeprazine-d6 (

-dimethyl-d6). -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow Diagram

Caption: Standardized Protein Precipitation (PPT) workflow for extracting Methotrimeprazine with d6-IS correction.

Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. The d6 label on the

| Compound | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |

| Methotrimeprazine | ESI (+) | 329.2 | 100.1 | 25 | Side chain ( |

| Methotrimeprazine-d6 | ESI (+) | 335.2 | 106.1 | 25 | Deuterated Side chain |

Note on Cross-Talk: Ensure the d6 standard has <0.5% unlabeled (d0) impurity. Significant d0 impurity in your IS will cause a "ghost peak" in the analyte channel, artificially raising the Lower Limit of Quantification (LLOQ).

PART 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72287, Levomepromazine. Retrieved from [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs.[3] Annals of Clinical Pathology. Retrieved from [Link]

-

Hameg, A., et al. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[4][5] European Journal of Psychiatry.[4] Retrieved from [Link]

-

NIST Chemistry WebBook. Methotrimeprazine Mass Spectrum and Constants. SRD 69.[6] Retrieved from [Link]

Sources

- 1. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aapharma.ca [aapharma.ca]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Elucidating Methotrimeprazine Metabolic Pathways via Deuterated Tracer Analysis

Executive Summary

This technical guide outlines a high-precision workflow for identifying metabolites of Methotrimeprazine (Levomepromazine) using stable isotope labeling. Methotrimeprazine, a phenothiazine neuroleptic, undergoes extensive hepatic metabolism involving sulfoxidation, demethylation, and hydroxylation, primarily mediated by CYP3A4 and CYP2D6.

The integration of deuterated analogs (e.g., Methotrimeprazine-d3) allows researchers to utilize the "Twin-Ion" Mass Shift strategy . This approach distinguishes drug-related components from biological matrix interference and elucidates structural modifications by tracking the retention or loss of the isotopic label.

The Metabolic Landscape of Methotrimeprazine[1]

Methotrimeprazine is a lipophilic compound that undergoes significant first-pass metabolism.[1] Understanding its biotransformation is critical for interpreting pharmacokinetic data and potential drug-drug interactions.

Key Metabolic Pathways

-

Sulfoxidation: The formation of Methotrimeprazine sulfoxide is the major metabolic route. While quantitatively significant, this metabolite is pharmacologically inactive. This step is mediated largely by CYP3A4 .[2][3]

-

N-Demethylation: This pathway yields N-desmethylmethotrimeprazine, an active metabolite. It involves CYP3A4 and CYP2D6 .

-

Hydroxylation: Ring hydroxylation (primarily at the 3- and 7-positions) is mediated by CYP2D6 , followed by Phase II glucuronidation.

-

O-Demethylation: A minor pathway resulting in O-desmethyl metabolites.

Visualization: Metabolic Pathway Map

The following diagram illustrates the primary biotransformation routes.

Figure 1: Primary metabolic pathways of Methotrimeprazine involving CYP450 isoforms.

Strategic Application of Deuterated Analogs

The use of deuterated tracers relies on the Isotopic Pattern Filtering (IPF) or "Twin-Ion" effect. By incubating a biological system with a 1:1 mixture of non-labeled (d0) and labeled (dn) drug, metabolites appear as distinct doublets in the mass spectrum.

The Tracer: Methotrimeprazine-d3

A common tracer choice is Methotrimeprazine-N-methyl-d3 .

-

Structure: The N-terminal methyl group hydrogens are replaced with deuterium.

-

Utility: This specific labeling strategy allows for the differentiation between metabolic pathways.[4]

Structural Elucidation Logic

| Metabolic Event | Fate of Deuterium Label (d3) | Mass Shift Observed (HRMS) |

| Sulfoxidation | Retained. The oxidation occurs on the sulfur atom; the N-methyl group is untouched. | Doublet: [M+H]⁺ and [M+H+3]⁺ |

| N-Demethylation | Lost. The metabolic removal of the methyl group removes the tag. | Singlet: [M-CH3+H]⁺ (No +3 partner) |

| Ring Hydroxylation | Retained. Oxidation is on the aromatic ring. | Doublet: [M+16+H]⁺ and [M+16+H+3]⁺ |

Experimental Protocol: Microsomal Incubation

This protocol utilizes Human Liver Microsomes (HLM) to generate Phase I metabolites.

Reagents & Materials[5][6]

-

Substrate Mix: 10 mM stock of Methotrimeprazine (d0) and Methotrimeprazine-d3 in DMSO.

-

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

-

Pre-Incubation:

-

Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Phosphate Buffer.

-

Spike with the 1:1 Substrate Mix (final conc. 1 µM each of d0 and d3).

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add the NADPH regenerating system to initiate the reaction.

-

Control: Prepare a negative control without NADPH to identify non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, and 60 minutes.

-

-

Quenching & Extraction:

-

Terminate reaction by adding ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (3:1 volume ratio to sample).

-

Vortex for 30 seconds; centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Reconstitution:

-

Evaporate supernatant under nitrogen stream.

-

Reconstitute in 95:5 Water:ACN (0.1% Formic Acid) for LC-MS injection.

-

Analytical Methodology (LC-HRMS)[5][7]

High-Resolution Mass Spectrometry (HRMS) is required to resolve the isotopic fine structure and accurately define the mass defect.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Scan Mode: Full Scan (m/z 100–1000) with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

-

Resolution: > 30,000 FWHM.

Visualization: Analytical Logic Flow

Figure 2: Analytical workflow for identifying metabolites using the "Twin-Ion" filtering strategy.

Data Interpretation & Structural Elucidation

The identification of Methotrimeprazine metabolites relies on analyzing the mass shift (Δm) between the light (d0) and heavy (d3) peaks.

Quantitative Data Summary: Expected Mass Shifts

| Metabolite Identity | Formula Change | Theoretical m/z (d0) | Theoretical m/z (d3) | Δm (Da) | Interpretation |

| Methotrimeprazine | Parent | 329.16 | 332.18 | +3.02 | Unchanged Parent |

| Sulfoxide | +O | 345.16 | 348.18 | +3.02 | Label Retained (Oxidation on S) |

| N-Desmethyl | -CH2 | 315.15 | 315.15 | 0 | Label Lost (Metabolic cleavage) |

| Hydroxy-Methotrimeprazine | +O | 345.16 | 348.18 | +3.02 | Label Retained (Ring Oxidation) |

| N-Desmethyl-Sulfoxide | -CH2 + O | 331.14 | 331.14 | 0 | Label Lost (Multiple steps) |

Causality in Interpretation

-

The "Twin Peak" Validation: Any peak in the chromatogram that does not possess a corresponding +3 Da partner (or the specific calculated mass of the metabolite) is likely a matrix contaminant or an endogenous compound. This self-validates the detection method.

-

Kinetic Isotope Effect (KIE): If the ratio of d0/d3 for the N-desmethyl metabolite is significantly different from the parent drug ratio, it indicates that C-H bond breakage at the methyl group is the rate-limiting step (Primary KIE). This confirms the mechanism of CYP-mediated demethylation.

References

-

Wójcikowski, J., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology. Available at: [Link]

- Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. European Journal of Clinical Pharmacology.

-

Gu, H., Liu, G., & Wang, J. (2011). Use of Stable Isotopes in Drug Metabolism and Pharmacokinetics.[5] Chemical Research in Toxicology. Available at: [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis in DMPK Studies. Available at: [Link]

-

Niazi, A., et al. (2016). Hydrogen/Deuterium Exchange Studies in Metabolite Identification. Journal of Chromatography & Separation Techniques. Available at: [Link]

Sources

- 1. Levomepromazine [bionity.com]

- 2. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: Preparation of Methotrimeprazine-d6 Stock Solutions in DMSO

Abstract

This application note provides a comprehensive guide for the accurate and reliable preparation of Methotrimeprazine-d6 stock solutions in dimethyl sulfoxide (DMSO). Methotrimeprazine-d6, a deuterium-labeled analog of the antipsychotic and analgesic agent methotrimeprazine, is a critical internal standard for quantitative bioanalytical studies using mass spectrometry.[1][] The integrity of such studies is contingent upon the precise preparation and characterization of the stock solutions. This document outlines the essential scientific principles, a detailed step-by-step protocol, and crucial safety considerations to ensure the quality and consistency of your experimental results.

Introduction: The Critical Role of Deuterated Standards and Solvent Selection

In modern drug development and clinical research, stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response.[3] Deuterium-labeled compounds, such as Methotrimeprazine-d6, are ideal for this purpose as they are chemically identical to the analyte of interest but have a distinct mass, allowing for their differentiation by mass spectrometry.[4][5] The selective incorporation of deuterium atoms minimally alters the physicochemical properties of the molecule, ensuring it behaves similarly to the unlabeled drug during extraction and analysis.[5]

The choice of solvent for preparing stock solutions is paramount. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in pharmaceutical sciences due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[6][7][8] Its miscibility with water and many organic solvents makes it a versatile choice for a variety of experimental workflows.[7][9] For deuterated compounds intended for use in nuclear magnetic resonance (NMR) spectroscopy, deuterated DMSO (DMSO-d6) is often the solvent of choice due to its own simple spectrum.[9][10] However, for the preparation of stock solutions for mass spectrometry-based assays, high-purity, anhydrous DMSO is recommended to avoid introducing contaminants or water, which can affect compound stability and solubility.

Scientific Principles and Considerations

Solubility and Stability of Methotrimeprazine-d6 in DMSO

Methotrimeprazine-d6 is reported to be soluble in DMSO.[1][] Commercial suppliers suggest a solubility of at least 10 mM.[] One source indicates a solubility of 50 mg/mL, which may require gentle warming and sonication to achieve complete dissolution.[1] It is crucial to use anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility and stability of the compound.[11][12]

The stability of Methotrimeprazine is a key consideration. While studies have shown that the hydrochloride salt of the unlabeled compound is stable in aqueous solutions for at least 14 days when stored in polypropylene syringes, specific long-term stability data for Methotrimeprazine-d6 in DMSO is not extensively published.[13][14][15] Therefore, it is best practice to prepare fresh stock solutions or to conduct periodic stability assessments of stored solutions. Commercial suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use vials.[1]

Safety Precautions and Handling

Both Methotrimeprazine-d6 and DMSO require careful handling in a laboratory setting.

-

Methotrimeprazine-d6: As a phenothiazine derivative, Methotrimeprazine has known pharmacological effects.[16][17] Although the quantity used for stock solution preparation is typically small, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should always be worn.

-

Dimethyl Sulfoxide (DMSO): DMSO is readily absorbed through the skin and can carry dissolved substances with it.[18][19] This property necessitates extreme caution, as any contaminants on the skin or gloves can be transported into the body along with the DMSO.[18][20] It is imperative to work in a well-ventilated area, such as a chemical fume hood, and to use appropriate gloves (nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer's compatibility charts).[18][21] DMSO is also a combustible liquid.[19][22] Keep it away from heat, sparks, and open flames.[19][20]

Materials and Equipment

-

Methotrimeprazine-d6 (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated pipettes and sterile, disposable tips

-

Amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate chemical-resistant gloves

Detailed Protocol for Preparing a 10 mM Methotrimeprazine-d6 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM Methotrimeprazine-d6 stock solution. Adjustments can be made based on the desired concentration and volume.

4.1. Calculations

-

Determine the Molecular Weight (MW) of Methotrimeprazine-d6: The molecular weight is approximately 334.51 g/mol .[1][] Always verify the exact molecular weight from the certificate of analysis provided by the supplier.

-

Calculate the Mass of Methotrimeprazine-d6 Required:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 334.51 g/mol x 1000 mg/g

-

Mass (mg) = 3.345 mg

-

4.2. Step-by-Step Procedure

-

Acclimatization: Allow the vial of Methotrimeprazine-d6 powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh out the calculated amount (e.g., 3.345 mg) of Methotrimeprazine-d6 powder into the vial. Record the exact mass.

-

Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the Methotrimeprazine-d6 powder.

-

Dissolution:

-

Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is fully dissolved.[23]

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If the compound does not fully dissolve, you may sonicate the vial in a water bath at room temperature for 5-10 minutes or gently warm the solution to 30-40°C.[1][23] Caution: Avoid excessive heating, which could potentially degrade the compound.

-

-

Aliquoting and Storage:

-

Once the Methotrimeprazine-d6 is completely dissolved, aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Quality Control and Best Practices

-

Purity of Starting Materials: Always use high-purity Methotrimeprazine-d6 and anhydrous DMSO to prepare your stock solutions.

-

Verification of Concentration: For critical applications, the concentration of the prepared stock solution should be verified. This can be achieved by preparing a dilution series and analyzing it using a validated analytical method (e.g., LC-MS/MS).

-

Documentation: Maintain a detailed record of all stock solution preparations, including the lot numbers of the compound and solvent, the exact mass weighed, the final volume, and the date of preparation.

-

Handling of DMSO: Due to its ability to penetrate the skin, always handle DMSO with care.[18] Ensure your work area is clean and that you are wearing appropriate PPE. In case of skin contact, wash the affected area thoroughly with soap and water.[18]

Visual Workflow

Caption: Workflow for preparing Methotrimeprazine-d6 stock solution.

Summary of Quantitative Data

| Parameter | Value | Reference |

| Methotrimeprazine-d6 Molecular Weight | ~334.51 g/mol | [1][] |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [6][7] |

| Reported Solubility in DMSO | 10 mM to 50 mg/mL | [1][] |

| Recommended Stock Concentration | 1-10 mM (application dependent) | N/A |

| Short-term Storage (Stock Solution) | -20°C for up to 1 month | [1] |

| Long-term Storage (Stock Solution) | -80°C for up to 6 months | [1] |

References

- Vertex AI Search. (2026, February 9).

- Greenfield Global. (2015, June 17).

- Merck. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Carl ROTH. (n.d.).

- Unknown. (2025, June 25). Dimethyl Sulfoxide (DMSO)

- Unknown. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Unknown. (2009, January 23).

- ResearchGate. (2025, August 6). (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses.

- eviQ. (n.d.).

- PubChem. (n.d.). (+/-)-Methotrimeprazine (D6).

- MedchemExpress.com. (n.d.). (±)-Levomepromazine-d6 ((±)-Methotrimeprazine-d6).

- BOC Sciences. (n.d.). CAS 1189805-51-3 ((±)-Methotrimeprazine-[d6]).

- Benchchem. (n.d.).

- ARTIS STANDARDS. (n.d.). Methotrimeprazine D6 (Racemic).

- Isotope Science / Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.

- Wikipedia. (n.d.). Levomepromazine.

- Unknown. (n.d.). Methotrimeprazine.

- Allan Chemical Corporation. (2025, October 7).

- ResearchGate. (n.d.). Is levomepromazine stable over time? | Request PDF.

- Dr.Oracle. (2025, February 16). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?.

- Morressier. (2017, April 7).

- Mesbah Energy. (2021, January 25).

- PubMed. (2011, April 15). Is levomepromazine stable over time?.

- Rexall. (n.d.). Methotrimeprazine by Pro Doc Limitee Factsheet, Uses & Common Side Effects.

- The University of Queensland. (n.d.). Is levomepromazine stable over time? - UQ eSpace.

- Chromservis. (n.d.).

- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.

- Pro Doc Limitee. (2024, May 17).

- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- Benchchem. (n.d.).

- ASHP Publications. (n.d.). Methotrimeprazine Hydrochloride.

- ChemicalBook. (2026, January 20). Dimethyl sulfoxide-d6 | 2206-27-1.

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide-D6 with TMS (0.03 vol. ), deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 2206-27-1.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data [morressier.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 9. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Dimethyl sulfoxide-d6 | 2206-27-1 [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. researchgate.net [researchgate.net]

- 14. Is levomepromazine stable over time? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Levomepromazine - Wikipedia [en.wikipedia.org]

- 17. Methotrimeprazine by Pro Doc Limitee Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]

- 18. greenfield.com [greenfield.com]

- 19. fishersci.com [fishersci.com]

- 20. quora.com [quora.com]

- 21. eviq.org.au [eviq.org.au]

- 22. carlroth.com [carlroth.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Quantification of Methotrimeprazine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract: This application note provides a comprehensive and robust protocol for the quantitative analysis of Methotrimeprazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, (±)-Methotrimeprazine-d6. The protocol details every critical step from sample preparation, utilizing a straightforward liquid-liquid extraction (LLE) procedure, to the optimized chromatographic and mass spectrometric conditions. This document is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for pharmacokinetic studies, therapeutic drug monitoring, or clinical research involving Methotrimeprazine.

Introduction: The Clinical Significance of Methotrimeprazine Quantification

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine antipsychotic with a broad spectrum of clinical applications.[1][2] It is utilized for its antipsychotic, analgesic, antiemetic, and sedative properties, particularly in the fields of psychiatry and palliative care.[3][4][5] Given its therapeutic importance and potential for adverse effects, the precise quantification of Methotrimeprazine in human plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety.[6] This protocol outlines a highly selective and sensitive LC-MS/MS method for this purpose.

The cornerstone of this method is the use of a stable isotope-labeled internal standard (IS), (±)-Methotrimeprazine-d6.[7] The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations during sample preparation and analysis.[8][9] This ensures the highest level of accuracy and precision in the final concentration determination.

Materials and Reagents

This section details the necessary materials and the preparation of reagents for the successful execution of this protocol.

| Material/Reagent | Supplier | Grade/Purity |

| Methotrimeprazine | Sigma-Aldrich or equivalent | ≥98% |

| (±)-Methotrimeprazine-d6 | MedchemExpress or equivalent | ≥98% |

| Human Plasma (K2EDTA) | Reputable Bio-supplier | Analytical Grade |

| Acetonitrile (ACN) | Fisher Scientific or equivalent | LC-MS Grade |

| Methanol (MeOH) | Fisher Scientific or equivalent | LC-MS Grade |

| Formic Acid | Fisher Scientific or equivalent | LC-MS Grade |

| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich or equivalent | HPLC Grade |

| Ammonium Hydroxide | Sigma-Aldrich or equivalent | ACS Reagent Grade |

| Water | Milli-Q® or equivalent | Type 1 Ultrapure |

Preparation of Stock and Working Solutions:

-

Methotrimeprazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Methotrimeprazine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (±)-Methotrimeprazine-d6 in 1 mL of methanol.

-

Methotrimeprazine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol employs a simple and efficient liquid-liquid extraction (LLE) method to isolate Methotrimeprazine and the internal standard from the plasma matrix.[10]

LLE Protocol

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, calibration standard, QC, or unknown sample).

-

Internal Standard Spiking: Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

-

Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube to basify the plasma, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.

-

Vortexing: Briefly vortex the tubes for 10 seconds.

-

Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer to Autosampler Vials: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LLE Workflow Diagram```dot

Caption: LC-MS/MS Analytical Workflow.

Method Validation

A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines from agencies such as the FDA or EMA to ensure its reliability for intended applications. [7]The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |

| Matrix Effect | CV of the matrix factor across different lots of plasma should be ≤ 15%. |

| Recovery | Consistent and reproducible recovery of the analyte and IS. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Methotrimeprazine in human plasma. The use of a stable isotope-labeled internal standard, (±)-Methotrimeprazine-d6, coupled with a straightforward liquid-liquid extraction procedure, provides a reliable analytical workflow suitable for clinical and research applications. The provided chromatographic and mass spectrometric conditions serve as an excellent starting point for method implementation, and the outlined validation parameters ensure the generation of high-quality, reproducible data.

References

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

-

Jones, A. W., & Holmgren, A. (2013). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 5(18), 2253-2268. [Link]

-

Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

-

Lowes, S., Ackermann, B., & AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-13. [Link]

-

Wikipedia. (2023). Levomepromazine. [Link]

-

medtigo. (n.d.). levomepromazine (methotrimeprazine). Dosing & Uses. [Link]

-

Jones, A. W., & Holmgren, A. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1293-1303. [Link]

-

Jones, A. W., & Holmgren, A. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. The AAPS Journal, 17(5), 1100-1108. [Link]

-

UpToDate. (n.d.). Levomepromazine (methotrimeprazine) (United States: Not available): Drug information. [Link]

-

Phenomenex. (n.d.). Sample Preparation. [Link]

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

-

Dahl, S. G. (1982). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Therapeutic Drug Monitoring, 4(1), 33-37. [Link]

-

National Institute of Standards and Technology. (n.d.). Methotrimeprazine. NIST Chemistry WebBook. [Link]

-

Biotage. (n.d.). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

-

Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]

-

Shimadzu. (n.d.). Clinical Research. [Link]

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

-

Chorilli, M., Bonfilio, R., Louvandini, C., Gonçalves, F., & Salgado, H. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 2(8), 924-933. [Link]

-

sanofi-aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

-

O'Neill, J., & Fountain, A. (2000). Levomepromazine (methotrimeprazine) and the last 48 hours. International Journal of Palliative Nursing, 6(6), 272-275. [Link]

-

O'Neill, J., & Fountain, A. (2000). Levomepromazine (methotrimeprazine) and the last 48 hours. IMR Press. [Link]

-

Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. [Link]

-

Mitrev, Y., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Chromatography B, 1152, 122241. [Link]

-

Kim, H., et al. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 18(9), e0291079. [Link]

-

ASHP. (n.d.). Methotrimeprazine Hydrochloride. [Link]

Sources

- 1. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid Phase Extraction Strategies for Methotrimeprazine-d6

This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting quantitative analysis of Methotrimeprazine (Levomepromazine) and its deuterated internal standard, Methotrimeprazine-d6, in biological matrices.

Abstract

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with strong lipophilic properties (

This guide details the Mixed-Mode Cation Exchange (MCX) protocol, which is the industry gold standard for extracting basic phenothiazines. Unlike simple reversed-phase (HLB) or liquid-liquid extraction (LLE), MCX utilizes an orthogonal retention mechanism to aggressively remove phospholipids and neutral interferences, ensuring superior LC-MS/MS sensitivity and column longevity.

Physicochemical Profile & Extraction Logic

To design a robust extraction, one must exploit the specific chemical properties of the analyte. Methotrimeprazine-d6 shares the identical physicochemical profile of the non-deuterated parent, differing only by mass units (

| Property | Value | Implication for SPE |

| Structure | Phenothiazine (Tricyclic) | Highly hydrophobic; requires organic solvent for elution. |

| Functionality | Tertiary Amine | Basic; ionizable. Positively charged at pH < 7.[1] |

| pKa | ~9.2 | Retention: Load at pH 2–3 (100% ionized). Elution: Elute at pH > 11 (neutralized). |

| LogP | 4.7 | Strong non-polar interactions. Risk of non-specific binding to plastics. |

The MCX Advantage (Mechanism of Action)

While Reversed-Phase (RP) sorbents rely solely on hydrophobicity, Mixed-Mode Cation Exchange (MCX) sorbents possess both hydrophobic chains and sulfonic acid groups.

-

Acidic Load: The drug is positively charged and binds ionically to the sorbent.[2]

-

Organic Wash: Because the drug is "locked" by the ionic bond, the sorbent can be washed with 100% Methanol . This removes neutral lipids and matrix components that would normally elute with the drug in standard RP methods.

-

Basic Elution: High pH neutralizes the drug, breaking the ionic bond and releasing it.

Visualizing the Workflow

The following diagram illustrates the orthogonal cleanup mechanism of the MCX protocol.

Caption: Orthogonal retention mechanism of Mixed-Mode Cation Exchange (MCX) for Methotrimeprazine-d6.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Recommended for: Plasma, Serum, Whole Blood, and complex matrices requiring phospholipid removal.

Materials:

-

Sorbent: Oasis MCX, Strata-X-C, or equivalent (30 mg/1 mL cartridge or 96-well plate).

-

Internal Standard: Methotrimeprazine-d6 (100 ng/mL working solution).

-

Reagents: Phosphoric Acid (

), Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

| Step | Procedure | Scientific Rationale |

| 1. Sample Prep | Mix 200 µL Plasma + 20 µL IS (d6) . Vortex. Add 200 µL 4% | Acidification ensures the tertiary amine is fully protonated (charged) to bind to the cation exchange sites. |

| 2. Condition | 1 mL MeOH, then 1 mL Water.[3] | Activates the sorbent pores and ligands. |

| 3. Load | Load the entire pre-treated sample at ~1 mL/min. | Slow loading maximizes interaction time with sulfonic acid groups. |

| 4. Wash 1 | 1 mL 2% Formic Acid in Water.[4] | Maintains low pH to keep drug bound; removes salts, proteins, and hydrophilic interferences. |

| 5. Wash 2 | 1 mL 100% Methanol . | Critical Step. Removes neutral hydrophobic interferences (fats/lipids) while the drug remains ionically bound. |

| 6. Elute | 2 x 250 µL 5% | High pH (>11) deprotonates the amine, breaking the ionic interaction and releasing the drug into the organic solvent. |

| 7. Finish | Evaporate to dryness ( | Prepares sample for LC injection. |

Protocol B: Hydrophilic-Lipophilic Balance (HLB)

Recommended for: Urine or cleaner matrices where cost is a constraint.

Materials: Oasis HLB, Strata-X, or equivalent polymeric RP sorbent.

-

Prep: Dilute Urine 1:1 with water. Add IS.

-

Condition: 1 mL MeOH, 1 mL Water.

-

Load: Sample.

-

Wash: 1 mL 5% Methanol in Water. (Do not use 100% MeOH here, or you will wash away the drug).

-

Elute: 1 mL Methanol.

LC-MS/MS Method Validation Parameters

To ensure the extraction is successful, the following parameters for Methotrimeprazine-d6 should be monitored.

MS/MS Transitions (ESI Positive):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Methotrimeprazine | 329.2 | 100.1 | 35 | 25 |

| Methotrimeprazine-d6 | 335.2 | 106.1 | 35 | 25 |

Note: The +6 Da shift is typically retained in the fragment if the deuteration is on the dimethyl-amine group or the propyl chain, depending on the synthesis source.

Recovery & Matrix Effect Targets:

-

Absolute Recovery: > 85% (MCX protocol typically yields 90-95%).

-

Matrix Effect: 90-110% (Values < 100% indicate suppression; MCX minimizes this by removing phospholipids).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (d6) | Incomplete Elution | Ensure Elution solvent is fresh. |

| Ion Suppression | Phospholipid Breakthrough | Ensure "Wash 2" in MCX is 100% Methanol. If using HLB, switch to MCX. |

| Peak Tailing | Secondary Interactions | Add 0.1% Formic Acid to the LC mobile phase to mask silanols and improve peak shape for basic amines. |

References

-

Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. Available at: [Link]

-

Phenomenex. Strata-X-C: Strong Cation Mixed-Mode Polymeric SPE. Phenomenex Technical Guide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3916, Methotrimeprazine. PubChem.[5] Available at: [Link]

- Sauer, J. M., et al.Bioanalytical method validation for the quantification of phenothiazines. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for Phenothiazine bioanalysis standards).

Sources

- 1. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. shimadzu.com [shimadzu.com]

- 4. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. (+-)-Methotrimeprazine | C19H24N2OS | CID 3916 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC retention time of rac Methotrimeprazine-d6 HCl

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of rac-Methotrimeprazine-d6 HCl

Abstract

This technical guide provides a comprehensive framework for the determination of the HPLC retention time of racemic (rac) Methotrimeprazine-d6 HCl. As a deuterated stable isotope-labeled internal standard (SIL-IS), Methotrimeprazine-d6 is critical for the accurate quantification of Methotrimeprazine in bioanalytical studies.[1][2][3] This document elucidates the fundamental principles governing the chromatographic behavior of Methotrimeprazine and its deuterated analog. It presents detailed protocols for both achiral (reversed-phase) and chiral HPLC method development, emphasizing the rationale behind instrumental and mobile phase selection. Furthermore, it outlines a validation strategy compliant with International Council for Harmonisation (ICH) guidelines to ensure the method's suitability and reliability.[4][5][6] This note is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving Methotrimeprazine.

Part 1: The Foundational Role of rac-Methotrimeprazine-d6 in Quantitative Analysis

In modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of an internal standard is essential for achieving precise and accurate quantification.[2] A SIL-IS, where hydrogen atoms are replaced by deuterium, is considered the "gold standard" because it is chemically identical to the analyte of interest.[1][2][7]

The Principle of Co-Elution:

The core advantage of a deuterated internal standard like Methotrimeprazine-d6 is its near-identical physicochemical properties to the unlabeled analyte, Methotrimeprazine.[2] This chemical congruity ensures that both compounds behave almost identically throughout the entire analytical workflow, including:

-

Sample Extraction: Both compounds exhibit the same recovery efficiency from complex biological matrices like plasma or urine.

-

Chromatographic Separation: Both the analyte and the SIL-IS should have the same affinity for the stationary phase and solubility in the mobile phase. Consequently, a key characteristic and ideal behavior is that the deuterated internal standard co-elutes with the compound to be quantified.[1]

-

Mass Spectrometric Ionization: Both compounds experience the same degree of ionization efficiency or suppression/enhancement caused by matrix effects.[7]

By adding a known quantity of Methotrimeprazine-d6 to a sample at the beginning of the process, any variability or sample loss during preparation and analysis affects both the analyte and the standard equally. The final measurement is a ratio of the analyte response to the internal standard response, which normalizes these variations and yields a highly robust and reliable result.[7] Therefore, establishing and confirming the retention time of rac-Methotrimeprazine-d6 HCl is the first critical step in developing a quantitative bioanalytical method.

Part 2: Chromatographic Method Development

The development of a robust HPLC method requires a thorough understanding of the analyte's chemical properties. Methotrimeprazine is a phenothiazine derivative, characterized as a hydrophobic and basic compound.[8][9] These properties are the primary determinants for selecting the appropriate column and mobile phase.

Protocol 1: Achiral Reversed-Phase HPLC (RP-HPLC) for Racemic Analysis

For many applications, such as routine quantification of the total drug concentration, analyzing the racemate as a single peak is sufficient. An achiral reversed-phase method is the standard approach.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the nonpolar phenothiazine structure of Methotrimeprazine.

-

Mobile Phase (Organic): Acetonitrile or methanol is used to elute the analyte. Acetonitrile often provides sharper peaks and lower backpressure. The ratio of organic solvent to aqueous buffer controls the retention time; a higher percentage of organic solvent will decrease retention.[10]

-

Mobile Phase (Aqueous Buffer): As a basic compound, Methotrimeprazine's charge state is pH-dependent. An acidic to neutral pH buffer (e.g., phosphate or acetate, pH 3.0-6.8) is crucial.[10][11] This suppresses the interaction of the protonated amine with residual acidic silanols on the silica surface, preventing peak tailing and ensuring a symmetrical peak shape.

-

Internal Standard: rac-Methotrimeprazine-d6 HCl will be used to confirm co-elution with unlabeled rac-Methotrimeprazine.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of rac-Methotrimeprazine-d6 HCl at 1.0 mg/mL in methanol.

-

Prepare a working standard solution by diluting the stock solution to 10 µg/mL with the mobile phase.

-

Similarly, prepare a 10 µg/mL working standard of unlabeled rac-Methotrimeprazine for comparison.

-

-

Instrumentation and Conditions:

-

Set up the HPLC system as described in the table below. The conditions provided are a robust starting point and may require optimization.

-

-

Equilibration:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Injection and Data Acquisition:

-

Inject 10 µL of the rac-Methotrimeprazine-d6 HCl working standard.

-

Acquire data for 10-15 minutes to ensure the peak has fully eluted.

-

For confirmation, inject the unlabeled rac-Methotrimeprazine standard and a 1:1 mixture to verify co-elution.

-

Table 1: Proposed Starting Conditions for Achiral RP-HPLC

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard LC system with UV or MS detector | Widely available and suitable for pharmaceutical analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for robust separation of hydrophobic compounds. |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (60:40, v/v) | Balanced polarity for appropriate retention; buffer ensures protonation and good peak shape for a basic analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 35 °C | Enhances reproducibility by controlling viscosity and improving peak shape. |

| Detection | UV at 255 nm or Mass Spectrometer | Methotrimeprazine has a UV absorbance maximum near this wavelength.[12] MS provides mass confirmation. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |

Expected Outcome: Under these conditions, rac-Methotrimeprazine-d6 and its unlabeled counterpart are expected to co-elute as a single, sharp, and symmetrical peak. The exact retention time will depend on the specific system and column used but can be systematically adjusted by modifying the mobile phase composition.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Since more than half of all low-molecular-weight drugs are chiral, regulatory bodies often require the evaluation of individual enantiomers due to potential differences in pharmacology and toxicology.[13] If the goal is to separate the R-(-)- and S-(+)-enantiomers of Methotrimeprazine-d6, a chiral stationary phase (CSP) is required.[14][15]

Causality Behind Experimental Choices:

-

Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds and are a logical starting point.[16][17] They provide a chiral environment through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions, which can differentiate between the enantiomers.[16]

-

Mobile Phase: Chiral separations are often developed in normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol). These solvent systems promote the specific interactions necessary for chiral recognition on polysaccharide CSPs.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of rac-Methotrimeprazine-d6 HCl in an appropriate solvent like ethanol or methanol.

-

Dilute to a working concentration of 50 µg/mL.

-

-

Instrumentation and Conditions:

-

Set up the HPLC system with a suitable chiral column. A screening approach using multiple CSPs may be necessary to find the optimal phase.

-

-

Analysis:

-

Equilibrate the column as per the manufacturer's instructions.

-

Inject the racemic standard and monitor the chromatogram for the separation of two distinct peaks, representing the two enantiomers. The retention times of these two peaks are the enantiomeric retention times.

-

Table 2: Proposed Starting Conditions for Chiral HPLC

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard LC system with UV detector | Sufficient for method development. |

| Column | Cellulose or Amylose-based Chiral Stationary Phase (CSP) | Proven broad applicability for resolving a wide variety of racemic compounds.[16][17] |

| Mobile Phase | Hexane : Ethanol (80:20, v/v) with 0.1% diethylamine (DEA) | Typical normal-phase conditions. DEA is a basic modifier added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | Standard starting flow rate. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral resolution; ambient is a good starting point. |

| Detection | UV at 255 nm | Provides good sensitivity for Methotrimeprazine.[12] |

| Injection Volume | 5 µL | Smaller volumes are often preferred in chiral chromatography to avoid band broadening. |

Part 3: Method Validation Framework

Once the desired retention time and separation are achieved, the analytical method must be validated to prove it is suitable for its intended purpose.[18][19] Validation is a regulatory requirement and ensures the integrity of the data generated.[4] The following parameters, based on ICH Q2(R1) guidelines, should be assessed.[5]

Table 3: Key HPLC Method Validation Parameters

| Parameter | Definition & Purpose | Typical Acceptance Criteria (for Assay) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[6] | Peak for Methotrimeprazine-d6 is well-resolved from other components; peak purity analysis passes. |

| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[5][18] | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.[5][18] |

| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (spiked placebo).[18] | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time (intra-assay precision).[4][19] | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at the specified concentration. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[19] | System suitability parameters remain within acceptable limits when conditions are varied slightly. |

Part 4: Visualization of Workflows

Visual diagrams help clarify complex processes and decision-making logic in analytical method development.

Caption: General workflow for HPLC method development and validation.

Caption: Decision logic for selecting an achiral vs. chiral HPLC method.

References

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. [Link]

-

USP Monographs: Methotrimeprazine. USP29-NF24. [Link]

-

Methotrimeprazine. USP-NF Abstract. [Link]

-

HPLC Methods for analysis of Metoclopramide. HELIX Chromatography. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. [Link]

-

PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMETHOPRAZINE. JAMP Pharma Corporation. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. sanofi-aventis Canada Inc. [Link]

-

Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

-

Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches. MDPI. [Link]

-

UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. [Link]

-

Investigation of the Adsorption and Retention of Charged Compounds In RPLC. DiVA. [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

-

Development of LC Method for the Simultaneous Determination of Antidepressant Drug Combination Melitracen Hydrochloride and Flupentixol Dihydrochloride in their Combined Dosage Form. ResearchGate. [Link]

-

Densitometric Method for the Quantification of Melitracen hydrochloride and Flupentixol dihydrochloride in Pharmaceutical Dosage. idosi.org. [Link]

-

HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. helixchrom.com [helixchrom.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. diva-portal.org [diva-portal.org]

- 11. Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches [mdpi.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. shimadzu.com [shimadzu.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. ajpaonline.com [ajpaonline.com]

- 19. actascientific.com [actascientific.com]

Application Note: High-Sensitivity Quantitation of Methotrimeprazine using Methotrimeprazine-d6 by LC-MS/MS

This Application Note is designed for bioanalytical researchers and drug development scientists requiring a robust, validated protocol for the quantification of Methotrimeprazine (Levomepromazine) using its deuterated internal standard, Methotrimeprazine-d6.

Abstract & Core Directive

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with analgesic and sedative properties. Accurate quantification in biological matrices (plasma, serum) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

This protocol details the Mass Spectrometry Transition Ions and Extraction Methodology for Methotrimeprazine-d6. Unlike generic guides, this note focuses on the mechanistic fragmentation logic to ensure specificity, minimizing "crosstalk" and matrix interference.